2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1154384-31-2
VCID: VC3037929
InChI: InChI=1S/C13H20N4/c14-12-2-1-5-15-13(12)17-8-6-16(7-9-17)10-11-3-4-11/h1-2,5,11H,3-4,6-10,14H2
SMILES: C1CC1CN2CCN(CC2)C3=C(C=CC=N3)N
Molecular Formula: C13H20N4
Molecular Weight: 232.32 g/mol

2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine

CAS No.: 1154384-31-2

Cat. No.: VC3037929

Molecular Formula: C13H20N4

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine - 1154384-31-2

Specification

CAS No. 1154384-31-2
Molecular Formula C13H20N4
Molecular Weight 232.32 g/mol
IUPAC Name 2-[4-(cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine
Standard InChI InChI=1S/C13H20N4/c14-12-2-1-5-15-13(12)17-8-6-16(7-9-17)10-11-3-4-11/h1-2,5,11H,3-4,6-10,14H2
Standard InChI Key VKPZMXGSCNHIJD-UHFFFAOYSA-N
SMILES C1CC1CN2CCN(CC2)C3=C(C=CC=N3)N
Canonical SMILES C1CC1CN2CCN(CC2)C3=C(C=CC=N3)N

Introduction

2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine is a chemical compound that belongs to the class of substituted piperazines and pyridines. These compounds are widely studied in medicinal chemistry due to their potential pharmacological properties, including interactions with biological targets such as receptors, enzymes, and transporters. This article provides an in-depth exploration of the compound's structure, synthesis, potential applications, and research findings.

Synthesis

The synthesis of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine typically involves multi-step reactions starting from pyridine derivatives and piperazine intermediates. A general synthetic route includes:

  • Preparation of Piperazine Intermediate:

    • Cyclopropylmethyl chloride is reacted with piperazine to introduce the cyclopropylmethyl group.

  • Coupling with Pyridine Derivative:

    • The functionalized piperazine is coupled with a halogenated pyridine derivative (e.g., 3-chloropyridine) under basic or catalytic conditions.

  • Purification:

    • The final compound is purified using column chromatography or recrystallization techniques.

This synthetic approach ensures high yields and purity, essential for biological evaluation.

Applications in Medicinal Chemistry

Substituted piperazines like 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine are explored for their potential roles in various therapeutic areas:

  • Neuropharmacology:

    • Piperazine derivatives are known to interact with central nervous system (CNS) receptors such as serotonin (5-HT) and dopamine receptors.

    • This compound may exhibit activity as a receptor modulator or transporter inhibitor.

  • Antiviral Research:

    • Similar compounds have shown promise against viral targets by inhibiting essential enzymes or disrupting protein-protein interactions .

  • Antimalarial Studies:

    • Piperazine-based compounds have been investigated for activity against Plasmodium falciparum, the causative agent of malaria .

  • Antibacterial and Antifungal Activity:

    • Substituted piperazines often exhibit broad-spectrum antimicrobial properties .

Research Findings

Although specific experimental data on this compound is limited, studies on analogous molecules suggest:

  • Binding Affinity:

    • High affinity for CNS receptors due to the dual presence of aromatic and aliphatic groups.

  • Pharmacokinetics:

    • Favorable absorption and distribution profiles are expected due to moderate molecular weight and balanced hydrophilicity/lipophilicity.

  • Toxicity Studies:

    • Preliminary toxicity evaluations of similar compounds indicate low cytotoxicity at therapeutic concentrations .

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